molecular formula C23H21N3O3S B2699361 2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide CAS No. 927556-21-6

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2699361
CAS RN: 927556-21-6
M. Wt: 419.5
InChI Key: RRVRCDVRAKJWMN-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-8 and is a widely used inhibitor of phospholipase C (PLC). PLC is an essential enzyme that plays a crucial role in several cellular processes, including signal transduction, cell differentiation, and apoptosis. The inhibition of PLC by TMB-8 has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly due to its sulfonamide moiety. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Cell Viability Assays

(2,6,6-Trimethyl-4-oxo-2-cyclohexen-1-yl)methyl β-D-glucopyranoside: can be employed in cell viability assays. For instance, the MTT assay assesses cell viability based on redox potential. Active cells convert the water-soluble MTT to an insoluble purple formazan, which can be quantified by optical density .

Synthesis of Tri-substituted Triazines

The compound’s cyclohexenone functionality allows for interesting synthetic applications. It has been utilized in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. By substituting chlorine atoms with primary amines, researchers obtained novel derivatives with potential biological activities .

Neurotoxicity Studies

A related pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide , has been investigated for neurotoxic potentials. Researchers assessed its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also evaluated .

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-12-15(2)22(16(3)13-14)30(28,29)26-18-9-5-4-8-17(18)21-23(27)25-20-11-7-6-10-19(20)24-21/h4-13,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRCDVRAKJWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide

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